![molecular formula C7H11N3O4S B1590174 Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate CAS No. 88398-81-6](/img/structure/B1590174.png)
Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 88398-81-6 . It has a molecular weight of 233.25 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of synthesis involves condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .Molecular Structure Analysis
The molecular structure of Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Physical And Chemical Properties Analysis
Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate appears as a white to cream or pale yellow solid . It has a melting point range of 140–150°C .Scientific Research Applications
Synthesis of Isoxazole Derivatives
This compound is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . Isoxazole derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Herbicide Production
Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides as herbicides . These compounds are effective in controlling a wide range of weeds in various crops.
Medicinal Chemistry
Pyrazole derivatives, such as Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Inhibitor of Tryptophan Hydroxylase
Telotristat ethyl, which contains a pyrazole ring in its structure, is an inhibitor of tryptophan hydroxylase . This compound can be used as the first and only oral treatment, in combination with SSAs, for adult patients with carcinoid syndrome-related diarrhea inadequately controlled by SSA therapy alone .
Organic Synthesis
Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate acts as an intermediate in organic synthesis . It is a valuable building block in the synthesis of a wide range of organic compounds.
Research and Development
Due to its unique chemical structure and properties, Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is often used in research and development laboratories. It serves as a starting material for the synthesis of new compounds and the development of novel reactions .
Safety and Hazards
properties
IUPAC Name |
ethyl 1-methyl-5-sulfamoylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDLJCWXRUNUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538357 | |
Record name | Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | |
CAS RN |
88398-81-6 | |
Record name | Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.